Berbamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

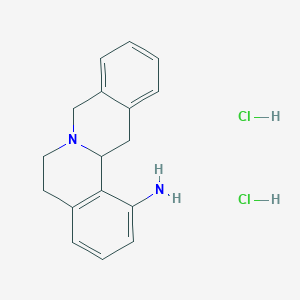

6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.2ClH/c18-15-7-3-6-12-8-9-19-11-14-5-2-1-4-13(14)10-16(19)17(12)15;;/h1-7,16H,8-11,18H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIMGJOHJHLIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3CC2C4=C1C=CC=C4N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Berbamine Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berbamine dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid derived from plants like Berberis amurensis, is a pharmacologically active compound with a history of use in traditional medicine.[1] Modern research has identified its potential as a multi-target agent, particularly in oncology, through its influence on a variety of cellular signaling pathways. This technical guide provides an in-depth overview of the core mechanisms of action of Berbamine dihydrochloride, supported by quantitative data, experimental methodologies, and pathway visualizations to aid in research and development.

Core Mechanisms of Action

This compound exerts its biological effects through several key mechanisms, primarily revolving around the modulation of calcium signaling, induction of apoptosis, and regulation of autophagy.

Inhibition of Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII)

A primary and well-documented mechanism of Berbamine is its potent inhibition of Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII).[1][2] CaMKII is a critical protein kinase that regulates numerous cellular processes. In many cancer types, including liver cancer, CaMKII is found to be hyperphosphorylated, indicating its role in promoting cancer progression.[1][2]

Berbamine directly targets and inhibits the phosphorylation of CaMKII.[1][3] This inhibition has several downstream consequences:

-

Suppression of Pro-Survival Pathways: By inhibiting CaMKII, Berbamine downregulates the activity of downstream signaling pathways such as PI3K/Akt, ERK, and STAT3, which are crucial for cancer cell proliferation and survival.[1]

-

Induction of Cell Death: Inhibition of CaMKII by Berbamine has been shown to induce cancer cell death and suppress tumorigenicity.[1][4] Conversely, overexpression of CaMKII can increase the resistance of cancer cells to Berbamine treatment.[1]

-

Anti-Angiogenic Effects: Berbamine's inhibition of CaMKIIγ also contributes to its anti-angiogenic properties by downregulating VEGF/VEGFR2 and BDNF/TrkB signaling pathways, which are essential for new blood vessel formation in tumors.[5]

Induction of Apoptosis

Berbamine is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cells. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade.

-

Mitochondrial (Intrinsic) Pathway: Berbamine activates the intrinsic apoptotic pathway by altering the balance of the Bcl-2 family of proteins. It consistently leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax.[6][7][8][9][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[8][9]

-

Caspase Activation: The released cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Berbamine treatment has been shown to significantly increase the levels of initiator caspase-9 and executioner caspase-3.[6][12] Activated caspase-3 then cleaves various cellular substrates, including poly ADP-ribose polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

-

p53-Dependent Apoptosis: In some cancer types, such as colorectal cancer, Berbamine's pro-apoptotic effect is linked to the activation of the p53 tumor suppressor protein.[6] Berbamine treatment increases p53 protein levels, which in turn can transcriptionally activate pro-apoptotic targets like Bax.[6][9]

Modulation of Autophagy

Autophagy is a cellular self-degradation process that can either promote cell survival or cell death depending on the context. Berbamine has been shown to act as a late-stage autophagy inhibitor.[13][14]

-

Blockade of Autophagic Flux: Treatment with Berbamine leads to an accumulation of autophagosomes, indicated by an increase in LC3-II levels.[13][14] However, it also increases the level of p62, a protein that is normally degraded during autophagy, signifying that the autophagic flux is blocked at a late stage.[13][14]

-

Impaired Lysosomal Function: The mechanism behind this blockade appears to be the impairment of lysosomal acidification.[13][14] By inhibiting the proper function of lysosomes, Berbamine prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. This disruption of the autophagy process can potentiate the cell-killing effects of chemotherapy agents.[13]

Other Key Signaling Pathways

Berbamine's influence extends to other critical signaling pathways involved in cancer and other diseases:

-

JAK/STAT Pathway: Berbamine and its derivatives can inhibit the JAK2/STAT3 signaling pathway.[8] It has been shown to physically interact with STAT3, inhibiting its activation and the subsequent expression of its target genes like Mcl-1 and Bcl-xL.[3][8]

-

NF-κB Pathway: Berbamine acts as an inhibitor of the NF-κB pathway, a key regulator of inflammation and cell survival.[7][15]

-

TGF-β/Smad Pathway: In certain leukemia cells, Berbamine can activate Smad3, a key component of the TGF-β signaling pathway, leading to cell cycle arrest and apoptosis.[10][11]

-

PI3K/Akt/mTOR Pathway: Berbamine has been shown to inhibit the PI3K/Akt signaling axis, a central pathway for cell growth and proliferation.[16]

-

MDM2-p53 Interaction: Berbamine can disrupt the interaction between MDM2 and p53, leading to the stabilization and activation of p53.[3][16]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of Berbamine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration (h) | Reference |

| A549 | Lung Cancer | 8.3 ± 1.3 µM | 72 | [16] |

| PC9 | Lung Cancer | 16.8 ± 0.9 µM | 72 | [16] |

| KU812 | Chronic Myeloid Leukemia | 5.83 µg/ml | 24 | [10][11][17] |

| KU812 | Chronic Myeloid Leukemia | 3.43 µg/ml | 48 | [10][11] |

| KU812 | Chronic Myeloid Leukemia | 0.75 µg/ml | 72 | [10][11] |

| KM3 | Myeloma | 8.17 µg/mL | 24 | [15] |

| KM3 | Myeloma | 5.09 µg/mL | 48 | [15] |

| KM3 | Myeloma | 3.84 µg/mL | 72 | [15] |

| HepG2 | Liver Cancer | 34.5 µM | Not Specified | [17] |

Table 2: Effect of Berbamine on Apoptosis-Related Protein Expression

| Cell Line | Treatment | Effect on Bcl-2 | Effect on Bax | Effect on Caspase-3 | Effect on Caspase-9 | Reference |

| HCT116 (CRC) | 20 µg/ml for 48h | Decreased | Increased | Increased | Increased | [6] |

| SW480 (CRC) | 20 µg/ml for 48h | Decreased | Increased | Increased | Increased | [6] |

| Bladder Cancer Cells | Dose-dependent | Decreased | Increased | Not Specified | Not Specified | [7] |

| SMMC-7721 (HCC) | 10, 20, 40 µmol/l | Decreased | Increased | Not Specified | Not Specified | [9] |

| KU812 (CML) | Not Specified | Decreased | Increased | Not Specified | Not Specified | [10][11] |

CRC: Colorectal Cancer; HCC: Hepatocellular Carcinoma; CML: Chronic Myeloid Leukemia

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly cited in Berbamine research.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Berbamine on cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO or sterile water) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Berbamine.

-

Cell Lysis: Treat cells with Berbamine as required. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p-CaMKII, total CaMKII, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or HSP70.[1]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic cells following Berbamine treatment.

-

Cell Treatment and Harvesting: Treat cells with Berbamine for the desired time. Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: Berbamine inhibits the CaMKII signaling pathway.

Caption: Berbamine induces apoptosis via the intrinsic pathway.

Caption: Berbamine inhibits late-stage autophagy.

Conclusion

This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to concurrently target several key oncogenic pathways, including CaMKII signaling, apoptosis, and autophagy, underscores its potential as a therapeutic agent, particularly in oncology. The detailed data and pathways presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this potent molecule. Future research should continue to elucidate the intricate interplay between these pathways and explore potential synergistic combinations with existing therapies.

References

- 1. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarship.miami.edu]

- 3. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Antiangiogenic and antitumor potential of berbamine, a natural CaMKIIγ inhibitor, against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berbamine Hydrochloride inhibits lysosomal acidification by activating Nox2 to potentiate chemotherapy-induced apoptosis via the ROS-MAPK pathway in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Autophagy by Berbamine Hydrochloride Mitigates Tumor Immune Escape by Elevating MHC-I in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abmole.com [abmole.com]

- 16. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apexbt.com [apexbt.com]

Berbamine Dihydrochloride: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid primarily isolated from plants of the Berberis genus, has garnered significant scientific interest due to its diverse and potent biological activities. Traditionally used in Chinese medicine, modern research has illuminated its potential as a therapeutic agent in a range of diseases, including cancer, viral infections, inflammation, and cardiovascular disorders. This technical guide provides an in-depth overview of the core biological activities of berbamine dihydrochloride, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Anticancer Activities

This compound exhibits robust anticancer properties across a variety of cancer types by modulating key signaling pathways that govern cell proliferation, apoptosis, and metastasis.

Mechanism of Action

The anticancer effects of this compound are multifactorial, primarily involving the inhibition of critical oncogenic signaling pathways:

-

PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway. This inhibition leads to decreased cell proliferation and survival in cancer cells.

-

JAK/STAT Pathway: The compound is a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling cascade, particularly JAK2 and STAT3.[1] By blocking this pathway, this compound can suppress tumor growth and induce apoptosis in various cancers, including melanoma.[1]

-

NF-κB Pathway: this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation and cell survival in cancer.[2] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects in tumor cells.[2]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer, is another target of this compound. It has been shown to inactivate key components of this pathway, such as p38 MAPK, ERK1/2, and JNK, leading to reduced cancer cell proliferation.[3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| H9 | Human T-cell lymphoma | 4.0 | Not Specified |

| RPMI8226 | Multiple myeloma | 6.19 | Not Specified |

| A549 | Lung cancer | 8.3 ± 1.3 | 72 |

| PC9 | Lung cancer | 16.8 ± 0.9 | 72 |

| SGC-7901 | Gastric cancer | 11.13 | 48 |

| BGC-823 | Gastric cancer | 16.38 | 48 |

| SGC-7901 | Gastric cancer | 4.148 | 72 |

| BGC-823 | Gastric cancer | 5.788 | 72 |

Signaling Pathway Diagrams

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Caption: Modulation of the PI3K/Akt and MDM2-p53 pathways by this compound.

Antiviral Activities

This compound has emerged as a promising antiviral agent, particularly against SARS-CoV-2. Its mechanism of action is primarily host-directed, which reduces the likelihood of viral resistance.

Mechanism of Action

-

Inhibition of Viral Entry: this compound potently inhibits the entry of SARS-CoV-2 into host cells. It achieves this by blocking the S protein-mediated membrane fusion, a critical step for the virus to deliver its genetic material into the cytoplasm.[4] Molecular docking studies suggest that it may bind to the post-fusion core of the SARS-CoV-2 S2 subunit.[4]

-

Autophagy Blockade: Research has shown that this compound can suppress intestinal SARS-CoV-2 infection by blocking autophagy in a BNIP3-dependent manner.[5][6] This host-directed therapy interferes with the cellular machinery that the virus hijacks for its replication and dissemination.[5][6]

Quantitative Data: Antiviral Efficacy

The following table summarizes the half-maximal effective concentration (EC50) and cytotoxicity (CC50) of this compound against SARS-CoV-2.

| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | SARS-CoV-2 | 1.732 | 66.88 | 38.6 |

| Caco2 | SARS-CoV-2 | 1.887 | 31.86 | 16.88 |

Experimental Workflow Diagram

Caption: Experimental workflow for determining the antiviral efficacy of this compound.

Anti-inflammatory Activities

This compound demonstrates significant anti-inflammatory effects by inhibiting key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[7]

Mechanism of Action

The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the NF-κB and MAPK signaling pathways.[7]

-

NF-κB Inhibition: It inhibits the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6.[2]

-

MAPK Inhibition: this compound also suppresses the phosphorylation of key kinases in the MAPK pathway, including JNK and ERK1/2, further contributing to its anti-inflammatory effects.[7]

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Cardiovascular Effects

This compound has shown protective effects on the cardiovascular system, particularly in the context of ischemia/reperfusion injury.[8]

Mechanism of Action

The cardioprotective effects of this compound are linked to its ability to modulate intracellular calcium homeostasis and activate pro-survival signaling pathways.

-

PI3K/Akt/GSK3β Pathway Activation: this compound protects the heart from ischemia/reperfusion injury by activating the PI3K-Akt-GSK3β signaling pathway.[8] This activation helps in maintaining cytosolic Ca2+ homeostasis and preventing calpain activation, thereby reducing cardiomyocyte death.[8]

-

AMPK/Nrf2 Pathway Activation: It can also alleviate myocardial ischemia/reperfusion injury by activating the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] This leads to a reduction in oxidative stress and apoptosis.[9]

-

Ion Channel Modulation: Berbamine exhibits anti-arrhythmic properties by inhibiting sodium, potassium, and calcium ion channels in the myocardium.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized method for assessing the effect of this compound on cancer cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-64 µg/ml) and incubate for 24, 48, or 72 hours.[11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for analyzing the effect of this compound on the phosphorylation status of key signaling proteins.

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a pleiotropic molecule with significant therapeutic potential. Its ability to modulate multiple key signaling pathways, including PI3K/Akt, JAK/STAT, NF-κB, and MAPK, underpins its diverse biological activities against cancer, viral infections, inflammation, and cardiovascular diseases. The host-directed antiviral mechanism is particularly noteworthy in the current landscape of emerging viral threats. Further preclinical and clinical investigations are warranted to fully explore the therapeutic applications of this promising natural compound.

References

- 1. Berberine hydrochloride protects against cytokine-induced inflammation through multiple pathways in undifferentiated C2C12 myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Berbamine and thymoquinone exert protective effects against immune-mediated liver injury via NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade – CoVaRR-Net [covarrnet.ca]

- 6. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways [pubmed.ncbi.nlm.nih.gov]

- 8. Berbamine protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of berbamine against myocardial ischemia/reperfusion injury: Activation of the 5' adenosine monophosphate‐activated protein kinase/nuclear factor erythroid 2‐related factor pathway and changes in the mitochondrial state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Progress of cardiovascular pharmacologic study on berbamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Berbamine Dihydrochloride: A Deep Dive into its Core Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid extracted from the medicinal plant Berberis amurensis, has a long history of use in traditional Chinese medicine for treating inflammation.[1][2] In recent years, it has garnered significant attention from the scientific community for its potent anti-cancer properties across a spectrum of malignancies, including leukemia, breast cancer, lung cancer, and liver cancer.[2][3][4][5] This technical guide provides an in-depth exploration of the core signaling pathways modulated by berbamine dihydrochloride, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanisms of Action: A Multi-pronged Anti-Cancer Strategy

This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily by inducing apoptosis, promoting cell cycle arrest, and modulating autophagy in cancer cells. These effects are orchestrated through the regulation of several key signaling cascades.

Induction of Apoptosis

A primary mechanism by which this compound eliminates cancer cells is through the induction of programmed cell death, or apoptosis. This is achieved by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

p53-Dependent Apoptotic Pathway: In colorectal cancer cells, berbamine has been shown to activate the p53-dependent apoptosis signaling pathway.[6] This involves the upregulation of p53, a critical tumor suppressor protein, which in turn modulates the expression of downstream apoptotic regulators.[6]

Bcl-2 Family Regulation: A common thread across multiple cancer types is the ability of berbamine to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It consistently upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7][8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[10][11]

Caspase Activation: Berbamine treatment leads to the activation of key executioner caspases, including caspase-3 and caspase-9, which are pivotal in orchestrating the biochemical events that lead to apoptosis.[6][12][13]

NF-κB Pathway Inhibition: Berbamine acts as a novel inhibitor of the NF-κB signaling pathway.[14] By inhibiting the nuclear translocation of NF-κB p65, it suppresses the expression of NF-κB target genes that promote cell survival, thereby sensitizing cancer cells to apoptosis.[15]

TGF-β/Smad Pathway Activation: In some contexts, such as in chronic myeloid leukemia, berbamine has been found to activate the TGF-β/Smad signaling pathway, leading to the upregulation of Smad3 activity.[8][9] This pathway is known to play a role in inhibiting cell proliferation and inducing apoptosis.[16]

JNK/AP-1 Signaling: Berbamine derivatives have been shown to activate the JNK-c-Jun/AP-1 transduction cascade, contributing to the induction of apoptosis in glioblastoma cancer stem-like cells.[16]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, primarily the G0/G1 and G2/M phases.

G0/G1 Phase Arrest: In colorectal and chronic myeloid leukemia cells, berbamine treatment leads to a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle.[6][8] This arrest is often associated with the downregulation of key G1 phase proteins like Cyclin D1.[8][17]

G2/M Phase Arrest: In other cancer cell lines, such as oral squamous cell carcinoma, nasopharyngeal carcinoma, and breast cancer, berbamine induces cell cycle arrest at the G2/M checkpoint.[7] This effect is linked to alterations in the expression of proteins that regulate the G2/M transition.[11]

Modulation of Autophagy

The role of berbamine in autophagy is complex and appears to be context-dependent. While some studies suggest it can induce autophagy in certain cancer cells, others have identified it as an autophagy inhibitor.[2][16] In triple-negative breast cancer, for instance, berbamine acts as an autophagy inhibitor, which synergistically enhances the efficacy of doxorubicin (B1662922) by switching the mode of cell death from autophagy to apoptosis.[1] This dual role suggests that berbamine's impact on autophagy may depend on the specific cancer type and the cellular context.

Calcium Signaling

Berbamine has been shown to influence intracellular calcium (Ca2+) signaling. It can act as a calcium channel blocker and has been found to inhibit the growth of liver cancer cells by targeting Ca2+/Calmodulin-dependent protein kinase II (CAMKII).[5][18] By inhibiting CAMKII phosphorylation, berbamine can suppress its downstream signaling pathways, including those involving AKT, ERK, and STAT3.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 µM | 48h | [7] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 µM | 48h | [7] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 µM | 48h | [7] |

| Hela | Cervical Cancer | 245.18 ± 17.33 µM | 48h | [7] |

| HT29 | Colorectal Cancer | 52.37 ± 3.45 µM | 48h | [7] |

| KM3 | Myeloma | 8.17 µg/mL | 24h | [14] |

| KM3 | Myeloma | 5.09 µg/mL | 48h | [14] |

| KM3 | Myeloma | 3.84 µg/mL | 72h | [14] |

| KU812 | Chronic Myeloid Leukemia | 5.83 µg/mL | 24h | [8][9] |

| KU812 | Chronic Myeloid Leukemia | 3.43 µg/mL | 48h | [8][9] |

| KU812 | Chronic Myeloid Leukemia | 0.75 µg/mL | 72h | [8][9] |

| HepG2 | Liver Cancer | 34.5 µM | Not Specified | [19] |

| Gleevec-sensitive Ph+ CML cells | Chronic Myeloid Leukemia | 8.80 µg/mL | Not Specified | [4] |

| Gleevec-resistant Ph+ CML cells | Chronic Myeloid Leukemia | 11.34 µg/mL | Not Specified | [4] |

| Ph- KG-1 cells | Acute Myeloid Leukemia | 54.40 µg/mL | Not Specified | [4] |

| Primary CML cells | Chronic Myeloid Leukemia | 4.20-10.50 µg/mL | Not Specified | [4] |

| Normal bone marrow cells | Normal | 185.20 µg/mL | Not Specified | [4] |

| SNU-5 | Gastric Carcinoma | 48 µmol/L | 48h | [11] |

| NB4 | Leukemia | 3.860 µg/mL | 48h | [13] |

| 786-O | Renal Cell Carcinoma | 19.83 µM | 24h | [17] |

| OSRC-2 | Renal Cell Carcinoma | 32.76 µM | 24h | [17] |

| A549 | Lung Cancer | 8.3 ± 1.3 µM | 72h | [20] |

| PC9 | Lung Cancer | 16.8 ± 0.9 µM | 72h | [20] |

| K562 | Leukemia | 2.13 µM | Not Specified | [18] |

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| KU812 | Control | 33.61% | 41.60% | Not Specified | [8] |

| KU812 | 4 µg/mL Berbamine (24h) | 59.40% | 26.66% | Not Specified | [8] |

| HCT116 & SW480 | 20 µg/mL Berbamine (48h) | Increased | Not Specified | Not Specified | [6] |

| SMMC7721 | 25 µg/mL Berbamine (24h) | Increased (Sub-G1: 50.32%) | Not Specified | Not Specified | [12] |

| SMMC7721 | 25 µg/mL Berbamine (48h) | Increased (Sub-G1: 65.12%) | Not Specified | Not Specified | [12] |

| Tca8113, Hela, CNE2, MCF-7, HT29 | IC50 Berbamine (various times) | Not Specified | Not Specified | Increased | [7] |

Key Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the signaling pathways of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6][21]

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).[6]

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][21]

-

Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with this compound for the specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[6]

-

Incubate the cells in the dark at room temperature for 15 minutes.[6]

-

Analyze the stained cells by flow cytometry.[6]

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Flow cytometry can then be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with this compound.

-

Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.[8]

-

Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).[8]

-

Incubate the cells at room temperature for 30 minutes in the dark.[8]

-

Analyze the DNA content of the cells by flow cytometry.[8]

-

Western Blotting

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.

-

Protocol:

-

Lyse berbamine-treated and control cells in a suitable lysis buffer to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Bax, Bcl-2, Caspase-3).

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways modulated by this compound.

Caption: Berbamine-induced apoptosis pathway.

Caption: Berbamine-induced cell cycle arrest.

Caption: Berbamine's inhibition of the CaMKII pathway.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-cancer potential. Its ability to modulate a multitude of core signaling pathways, leading to apoptosis, cell cycle arrest, and altered autophagy, underscores its potential as a therapeutic agent. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.

Future investigations should focus on several key areas. A more comprehensive understanding of the context-dependent role of berbamine in autophagy is crucial. Elucidating the precise molecular interactions of berbamine with its targets will be vital for rational drug design and the development of more potent derivatives. Furthermore, well-designed in vivo studies and clinical trials are necessary to translate the promising preclinical findings into effective cancer therapies. The synergistic effects of berbamine with existing chemotherapeutic agents, as seen with doxorubicin, also represent a promising avenue for future research, potentially leading to combination therapies with enhanced efficacy and reduced toxicity.[1][22]

References

- 1. "Natural Product Berbamine Enhances the Efficacy of Doxorubicin Treatme" by Jake Tyler [scholarcommons.sc.edu]

- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 3. In vitro and in vivo antitumor evaluation of berbamine for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berbamine: a novel inhibitor of bcr/abl fusion gene with potent anti-leukemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]

- 8. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Effects of berbamine on growth of leukemia cell line NB4 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abmole.com [abmole.com]

- 15. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. apexbt.com [apexbt.com]

- 20. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. "Berbamine Enhances the Efficacy of Doxorubicin Treatment for Breast Ca" by Kristina G. Borglum [scholarcommons.sc.edu]

Berbamine Dihydrochloride: A Potent Inhibitor of the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of berbamine (B205283) dihydrochloride (B599025) as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Berbamine, a bisbenzylisoquinoline alkaloid derived from plants like Berberis amurensis, has demonstrated significant anti-inflammatory and anti-cancer properties, primarily attributed to its modulation of key cellular signaling cascades.[1][2][3] The dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases and malignancies, making it a critical target for therapeutic intervention.[4] This document consolidates the current understanding of berbamine's mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions.

Mechanism of Action: How Berbamine Inhibits NF-κB Signaling

The canonical NF-κB signaling cascade is a tightly regulated process. In unstimulated cells, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[4] Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes involved in inflammation, cell survival, and proliferation.[4][5]

Berbamine disrupts this pathway at multiple critical junctures.[6][7] The primary mechanisms identified are:

-

Inhibition of IκBα Phosphorylation: Berbamine treatment leads to a dramatic decrease in the expression of IKKα and the subsequent abrogation of phosphorylated IκBα (p-IκBα).[1][6][8] By preventing the phosphorylation of IκBα, berbamine ensures that the inhibitor remains bound to NF-κB, keeping it inactive in the cytoplasm.[2][6][9]

-

Upregulation of A20: Berbamine treatment has been shown to increase the expression of A20 (also known as TNFAIP3), a ubiquitin-editing enzyme that acts as a negative regulator of the NF-κB pathway.[6][7] A20 can inhibit IKK activation, providing an additional layer of suppression on the pathway.[6]

-

Prevention of p65 Nuclear Translocation: As a direct consequence of stabilizing the IκBα-NF-κB complex, berbamine effectively inhibits the nuclear translocation of the p65 subunit.[1][6][8] This has been visually confirmed through immunofluorescence assays, which show a significant decrease in nuclear p65 following berbamine treatment.[6][8]

-

Downregulation of NF-κB Target Genes: By blocking p65's nuclear activity, berbamine suppresses the transcription of downstream target genes that are crucial for cell proliferation and survival.[6][7] Western blot analyses have confirmed the downregulation of proteins such as cyclin D1, Bcl-xL, Bid, and survivin upon berbamine treatment.[6]

Caption: The Canonical NF-κB Signaling Pathway.

Caption: Inhibition of NF-κB Pathway by Berbamine.

Quantitative Data on Berbamine's Efficacy

The inhibitory effects of berbamine have been quantified across various cancer cell lines, demonstrating its potential as a therapeutic agent. The data highlights dose- and time-dependent responses.

Table 1: IC50 Values of Berbamine in Cancer Cell Lines

| Cell Line | Cancer Type | Duration | IC50 Value | Reference |

|---|---|---|---|---|

| KM3 | Multiple Myeloma | 24 h | 8.17 µg/mL | [6] |

| KM3 | Multiple Myeloma | 48 h | 5.09 µg/mL | [6] |

| KM3 | Multiple Myeloma | 72 h | 3.84 µg/mL | [6] |

| KU812 | Chronic Myelogenous Leukemia | 24 h | 5.83 µg/mL | [10] |

| KU812 | Chronic Myelogenous Leukemia | 48 h | 3.43 µg/mL | [10] |

| KU812 | Chronic Myelogenous Leukemia | 72 h | 0.75 µg/mL | [10] |

| 5637 | Bladder Cancer | 48 h | 15.58 ± 2.49 µM | [5] |

| T24 | Bladder Cancer | 48 h | 19.09 ± 0.68 µM | [5] |

| 786-O | Renal Cell Carcinoma | 24 h | 19.83 µM | [11] |

| OSRC-2 | Renal Cell Carcinoma | 24 h | 32.76 µM |[11] |

Table 2: Effect of Berbamine on Cell Cycle and Apoptosis

| Cell Line | Treatment | Effect | Result | Reference |

|---|---|---|---|---|

| KM3 | 4 µg/mL for 24 h | Cell Cycle Arrest | G1 phase increased from 32.71% to 58.25% | [6] |

| KM3 | 4 µg/mL for 24 h | Cell Cycle Arrest | S phase decreased from 42.95% to 27.18% | [6] |

| KM3 | Not specified, 36 h | Apoptosis Induction | Apoptotic cells increased from 0.54% to 51.83% |[6][7] |

Detailed Experimental Protocols

The following protocols are generalized methodologies for assessing the efficacy of NF-κB inhibitors like berbamine. These should be optimized for specific cell lines and experimental conditions.

3.1. Cell Viability (MTT) Assay

This assay determines the cytotoxic profile of the compound and calculates its IC50 value.

-

Objective: To measure the dose-dependent effect of berbamine on cell viability.

-

Materials: Selected cell line, complete culture medium, Berbamine dihydrochloride, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Dimethyl sulfoxide (B87167) (DMSO), 96-well plates, microplate reader.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[12]

-

Prepare serial dilutions of berbamine in the culture medium.

-

Remove the old medium and add 100 µL of the berbamine dilutions to the respective wells. Include a vehicle control (medium with DMSO).[4]

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).[6]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][12]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4][12]

-

Measure the absorbance at 570 nm using a microplate reader.[4][12]

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

3.2. Western Blot Analysis

This technique is used to measure the protein levels of key components in the NF-κB pathway.

-

Objective: To quantify the effect of berbamine on the expression and phosphorylation of proteins like p65, IKKα, IκBα, and p-IκBα.[6][7]

-

Materials: Cell line, berbamine, lysis buffer (e.g., RIPA), protease and phosphatase inhibitors, primary antibodies (anti-p65, anti-IKKα, anti-IκBα, anti-p-IκBα, anti-β-actin), HRP-conjugated secondary antibody, PVDF membrane, chemiluminescence substrate, imaging system.

-

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of berbamine for a specified time.

-

For some experiments, stimulate cells with an NF-κB activator (e.g., TNF-α, LPS) for 15-30 minutes before harvesting.[13]

-

Wash cells with ice-cold PBS and lyse with buffer containing inhibitors. For nuclear translocation studies, use a nuclear and cytoplasmic extraction kit.[13]

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[4]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.[4][13]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][13]

-

Detect protein bands using a chemiluminescence substrate and an imaging system.[4]

-

Quantify band intensities and normalize to a loading control (e.g., β-actin for total protein, Lamin B1 for nuclear fractions).[13]

-

3.3. Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

-

Objective: To visually confirm that berbamine inhibits the translocation of p65 from the cytoplasm to the nucleus.[6]

-

Materials: Cell line, berbamine, NF-κB stimulant (e.g., TNF-α), glass coverslips, 4% Paraformaldehyde (PFA), 0.1% Triton X-100, blocking solution (e.g., 5% BSA in PBS), primary antibody (anti-p65), fluorophore-conjugated secondary antibody, DAPI for nuclear counterstaining, fluorescence microscope.[4]

-

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.[4]

-

Pre-treat cells with berbamine for 1-2 hours.

-

Stimulate with an NF-κB agonist for 30-60 minutes.[4]

-

Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA.[4]

-

Incubate with anti-p65 primary antibody, followed by a fluorophore-conjugated secondary antibody.[4]

-

Counterstain nuclei with DAPI.[4]

-

Mount the coverslips on slides and visualize using a fluorescence microscope. Compare the localization of p65 (cytoplasmic vs. nuclear) between treated and untreated cells.

-

Caption: Experimental Workflow for Investigating NF-κB Inhibition.

Conclusion

This compound has emerged as a multi-faceted inhibitor of the NF-κB signaling pathway. It acts on upstream components by downregulating IKKα and upregulating the inhibitor A20, which collectively prevent the critical phosphorylation and degradation of IκBα.[6][7] This action effectively sequesters the p65 subunit in the cytoplasm, blocking its function as a nuclear transcription factor and suppressing the expression of genes vital for cancer cell proliferation and survival.[6][8] The quantitative data underscores its potent, dose-dependent efficacy in various cancer models. For drug development professionals and researchers, berbamine represents a promising natural compound that warrants further investigation as a lead for novel therapeutics targeting NF-κB-driven pathologies.

References

- 1. Berbamine and thymoquinone exert protective effects against immune-mediated liver injury via NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Berbamine attenuates hind limb ischemia-reperfusion injury by eliminating lipid ROS and inhibiting p65 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Berbamine Dihydrochloride: A Technical Guide to its Calcium Channel Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berbamine (B205283), a bis-benzylisoquinoline alkaloid extracted from plants of the Berberis genus, has garnered significant attention for its diverse pharmacological activities. While extensively studied for its anti-cancer and cardioprotective effects, a core mechanism contributing to its therapeutic potential is its ability to modulate intracellular calcium (Ca²⁺) homeostasis through the blockade of calcium channels. This technical guide provides an in-depth analysis of the calcium channel blocking properties of berbamine dihydrochloride (B599025), summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

Calcium ions are ubiquitous second messengers that play a critical role in a vast array of physiological processes, including muscle contraction, neurotransmission, gene expression, and cell proliferation. The precise regulation of intracellular Ca²⁺ concentration is paramount for cellular function, and its dysregulation is implicated in numerous pathologies. Voltage-gated calcium channels (VGCCs) are a key family of transmembrane proteins that mediate Ca²⁺ influx in response to membrane depolarization. Berbamine dihydrochloride has emerged as a modulator of these channels, exhibiting properties analogous to established calcium channel blockers. This document elucidates the specific effects of berbamine on calcium signaling, with a focus on its inhibitory actions on Ca²⁺ influx.

Mechanism of Action: Calcium Channel Blockade

This compound exerts its effects on intracellular calcium primarily by inhibiting the influx of extracellular Ca²⁺. Evidence suggests that it targets multiple types of calcium channels, including voltage-dependent and receptor-operated calcium channels.[1][2] Its mechanism of action does not appear to involve the release of Ca²⁺ from intracellular stores, as its inhibitory effects are diminished in the absence of extracellular Ca²⁺.[3]

Inhibition of Voltage-Gated Calcium Channels

Studies have demonstrated that berbamine can inhibit Ca²⁺ influx induced by depolarizing agents such as high concentrations of potassium chloride (KCl).[1][2] This mode of action is characteristic of VGCC blockers. The effects of berbamine have been shown to be comparable to those of verapamil, a well-known L-type calcium channel antagonist.[1][3] While direct binding studies on specific VGCC subunits are limited, the functional evidence strongly supports its role as a voltage-gated calcium channel inhibitor. A derivative, N-methyl berbamine, has been shown to decrease the peak amplitude of the L-type Ca²⁺ channel current (ICaL) and the current mediated by the CaV1.2 channel.[4]

Modulation of Receptor-Operated Calcium Channels

In addition to its effects on VGCCs, berbamine has been shown to antagonize Ca²⁺ influx stimulated by agonists such as norepinephrine (B1679862) and ATP.[1][3] This suggests an inhibitory action on receptor-operated calcium channels (ROCCs), which are activated downstream of G-protein coupled receptors and other cell surface receptors. This dual-action on both voltage- and receptor-operated channels highlights the broad-spectrum nature of berbamine's calcium modulating activity.

Quantitative Data on Berbamine's Calcium Channel Blocking Activity

The following tables summarize the available quantitative and semi-quantitative data on the effects of this compound on calcium signaling and related physiological responses.

Table 1: Inhibitory Effects of Berbamine on Calcium Influx and Cellular Responses

| Cell Type | Stimulus | Berbamine Concentration | Observed Effect | Reference |

| Newborn Rat Cardiomyocytes | KCl (60 mmol/L) | 30 µmol/L | Inhibition of Ca²⁺ influx (P < 0.01) | [1] |

| Newborn Rat Cardiomyocytes | Norepinephrine (30 µmol/L) | 30 µmol/L | Inhibition of Ca²⁺ influx (P < 0.01) | [1] |

| Rabbit Vascular Smooth Muscle | ATP (30 µmol/L) | 30 µmol/L | Reduced and prolonged time to peak of Ca²⁺ influx (P < 0.01) | [3] |

| Rat Cardiomyocytes | ATP (30 µmol/L) | 30 µmol/L | Reduced and prolonged time to peak of Ca²⁺ influx (P < 0.01) | [3] |

| Pig Basilar Artery | KCl | IC₅₀ = 4.63 µmol/L | Relaxation of induced contraction | [2] |

Table 2: Comparative Effects of Berbamine and Verapamil

| Cell Type | Stimulus | Berbamine Effect | Verapamil Effect (10 µmol/L) | Reference |

| Newborn Rat Cardiomyocytes | KCl, Norepinephrine | Inhibition of Ca²⁺ influx | Similar inhibition | [1] |

| Rabbit Vascular Smooth Muscle | ATP | Inhibition of Ca²⁺ influx | Similar inhibition | [3] |

| Rat Cardiomyocytes | ATP | Inhibition of Ca²⁺ influx | Similar inhibition | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the calcium channel blocking effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of berbamine on ion currents through voltage-gated calcium channels.

Methodology:

-

Cell Preparation: Isolate primary cells (e.g., ventricular myocytes, vascular smooth muscle cells) or use cultured cell lines expressing specific calcium channel subtypes.

-

Electrode Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution should contain Cs⁺ to block K⁺ currents and a Ca²⁺ buffer like EGTA.

-

External Solution: Use an external solution containing Ba²⁺ as the charge carrier to increase the signal and reduce Ca²⁺-dependent inactivation.

-

Recording:

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply depolarizing voltage steps to activate the calcium channels and record the resulting inward Ba²⁺ currents.

-

Perfuse the cells with various concentrations of this compound and record the changes in the current amplitude and kinetics.

-

-

Data Analysis: Analyze the current-voltage (I-V) relationship and dose-response curves to determine the IC₅₀ value of berbamine for the specific calcium channel subtype.

Intracellular Calcium Imaging with Fura-2

Objective: To visualize and quantify the effect of berbamine on intracellular Ca²⁺ concentration changes in response to various stimuli.

Methodology:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Dye Loading:

-

Incubate the cells with Fura-2 AM (acetoxymethyl ester), a ratiometric calcium indicator, in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.

-

Wash the cells to remove the extracellular dye and allow for de-esterification of Fura-2 AM within the cells.

-

-

Imaging:

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

-

Establish a baseline recording of the 340/380 ratio.

-

Perfuse the cells with a stimulus (e.g., KCl, norepinephrine, ATP) in the absence and presence of various concentrations of this compound.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration. Calculate the change in this ratio to quantify the inhibitory effect of berbamine on Ca²⁺ influx.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.

Caption: Mechanism of Berbamine's inhibitory action on calcium influx.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Caption: Workflow for intracellular calcium imaging with Fura-2.

Broader Signaling Context

It is important to note that the calcium channel blocking activity of this compound is part of a larger network of signaling pathways that it modulates. Berbamine has been shown to induce apoptosis and inhibit autophagy in various cancer cell lines. These processes are often intricately linked with intracellular calcium signaling. For instance, sustained elevations in intracellular Ca²⁺ can trigger apoptotic pathways. By blocking excessive Ca²⁺ influx, berbamine may contribute to its observed cytoprotective effects in certain contexts, such as in cardioprotection against ischemia-reperfusion injury.[5] Conversely, its ability to modulate Ca²⁺-dependent signaling cascades may also play a role in its anti-cancer activities.

Conclusion and Future Directions

This compound is a multifaceted compound with significant calcium channel blocking properties. Its ability to inhibit both voltage-gated and receptor-operated calcium channels underscores its potential as a modulator of a wide range of physiological processes. While current evidence provides a strong foundation for its mechanism of action, further research is warranted to:

-

Determine the specific binding sites of berbamine on different calcium channel subunits.

-

Elucidate the precise IC₅₀ values for its effects on various L-type and T-type calcium channel isoforms.

-

Investigate the structure-activity relationship of berbamine derivatives to develop more potent and selective calcium channel blockers.

A deeper understanding of these aspects will be crucial for the rational design and development of berbamine-based therapeutics for a variety of diseases, from cardiovascular disorders to cancer. This technical guide serves as a foundational resource to aid in these future research and development endeavors.

References

- 1. Antagonistic effects of berbamine on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of berbamine on ATP-induced [Ca2+]i mobilization in cultured vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A potent antiarrhythmic drug N-methyl berbamine extends the action potential through inhibiting both calcium and potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Berbamine protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Berbamine Dihydrochloride in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has garnered significant attention in oncological research for its potential as a multi-targeted therapeutic agent. This document provides an in-depth overview of its mechanisms of action, relevant signaling pathways, and a summary of key preclinical findings.

Core Mechanisms of Action

Berbamine dihydrochloride exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest, and the inhibition of angiogenesis. It has been shown to be effective across a range of malignancies, including leukemia, melanoma, and cancers of the breast, lung, liver, colon, and bladder.[1][2]

Induction of Apoptosis

This compound promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A key mechanism is the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[3][4][5][6] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[3][5][6][7]

In colorectal cancer cells, berbamine's pro-apoptotic activity is linked to the activation of the p53 signaling pathway.[3][8] It upregulates p53, which in turn increases the expression of pro-apoptotic proteins like Bax and caspases.[3] Furthermore, studies in hepatocellular carcinoma have shown that berbamine can induce the Fas-mediated apoptotic pathway.[9]

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest at different phases in various cancer cell lines. In colorectal and ovarian cancer cells, it causes arrest at the G0/G1 phase.[3][5] This is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of Cyclin D, Cyclin A2, and CDK2.[4] In other cancer types, such as lymphoma, G2/M phase arrest has been reported.[9]

Anti-Angiogenic Effects

This compound exhibits anti-angiogenic properties by inhibiting key signaling pathways involved in new blood vessel formation. It has been shown to downregulate the VEGF/VEGFR2 and BDNF/TrkB signaling pathways.[10] This leads to the inhibition of endothelial cell proliferation, adhesion, invasion, and tube formation.[10] Furthermore, it can suppress the expression of hypoxia-inducible factor-1α (HIF-1α), a critical regulator of tumor angiogenesis.[10]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer activity stems from its ability to modulate multiple oncogenic signaling pathways.

NF-κB Pathway

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its persistent activation is a hallmark of many cancers. Berbamine has been identified as a novel inhibitor of the NF-κB pathway.[3] It can inhibit the translocation of p65, a key subunit of NF-κB, to the nucleus, thereby preventing the transcription of pro-survival genes.[9] This inhibitory effect on NF-κB signaling contributes to its pro-apoptotic and anti-proliferative effects in cancers like multiple myeloma and lymphoma.[9]

Caption: Berbamine inhibits NF-κB signaling by preventing IKK-mediated IκBα degradation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Berbamine has been shown to inhibit this pathway in several cancers. By downregulating the phosphorylation of Akt and mTOR, berbamine can suppress the growth and induce apoptosis in cancer cells.[11] This has been observed in gastric cancer and is associated with the induction of cytostatic autophagy.[11]

Caption: Berbamine suppresses the PI3K/Akt/mTOR pathway, leading to reduced cell growth.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and its dysregulation is implicated in several cancers. Berbamine has been demonstrated to inhibit this pathway in ovarian cancer cells.[5] By suppressing the Wnt/β-catenin signaling, berbamine can reduce cell viability and invasion.[5]

Caption: Berbamine inhibits Wnt/β-catenin signaling, reducing target gene transcription.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of this compound across various cancer types.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Lung Cancer | A549 | 8.3 ± 1.3 | 72 | [12] |

| Lung Cancer | PC9 | 16.8 ± 0.9 | 72 | [12] |

| Gastric Cancer | SGC-7901 | 11.13 | 48 | [13] |

| Gastric Cancer | SGC-7901 | 4.148 | 72 | [13] |

| Gastric Cancer | BGC-823 | 16.38 | 48 | [13] |

| Gastric Cancer | BGC-823 | 5.788 | 72 | [13] |

| Multiple Myeloma | RPMI8226 | 6.19 | Not Specified | [14] |

| T-cell Lymphoma | H9 | 4.0 | Not Specified | [14] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Type | Animal Model | Treatment | Outcome | Reference |

| Colorectal Cancer | SW480 Xenografts | Not Specified | Significantly suppressed tumor growth. | [3] |

| Prostate Cancer | PC-3 Xenografts | Intravenous administration | Significantly slower tumor growth and higher apoptotic ratios in tumors. | [6] |

| Lung Cancer | A549 Xenografts | Not Specified | Significantly reduced tumor growth in a dose-dependent manner and prolonged survival time. | [15][16] |

| Liver Cancer | Huh7 Xenografts | Oral administration | 70% reduction in tumor weight. | [17] |

| Bladder Cancer | Xenograft Model | Not Specified | Successfully inhibited tumor growth. | [4] |

Experimental Protocols

This section provides an overview of common methodologies used in the cited research on this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates at a specific density (e.g., 1 × 10^6 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution (e.g., 50 μl of 2 mg/ml) to each well and incubate for a period (e.g., 3 hours) to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[18]

-

References

- 1. What is Berbamine Hydrochloride used for? [synapse.patsnap.com]

- 2. ijbcp.com [ijbcp.com]

- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berbamine inhibited the growth of prostate cancer cells in vivo and in vitro via triggering intrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiangiogenic and antitumor potential of berbamine, a natural CaMKIIγ inhibitor, against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journal.waocp.org [journal.waocp.org]

- 16. In vitro and in vivo antitumor evaluation of berbamine for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Berbamine Dihydrochloride: A Technical Guide to its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid extracted from plants of the Berberis genus, has emerged as a promising broad-spectrum antiviral agent. This technical guide provides an in-depth analysis of its antiviral properties, focusing on its mechanisms of action, spectrum of activity against various viral pathogens, and quantitative efficacy. Detailed experimental protocols for key antiviral assays are provided, along with visualizations of the elucidated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, pharmacology, and drug development who are interested in the therapeutic potential of berbamine dihydrochloride.

Introduction

The ongoing threat of viral pandemics and the continuous emergence of drug-resistant viral strains necessitate the development of novel antiviral therapeutics. Host-directed therapies, which target cellular pathways essential for viral replication, represent a promising strategy due to their potential for broad-spectrum activity and a higher barrier to the development of resistance. This compound has been identified as a potent host-directed antiviral with a multifaceted mechanism of action. This guide synthesizes the current scientific literature on the antiviral properties of this compound, presenting key data and methodologies to facilitate further research and development.

Antiviral Spectrum and Efficacy

This compound has demonstrated significant antiviral activity against a range of RNA and DNA viruses. The following tables summarize the quantitative data on its efficacy and cytotoxicity in various cell lines.

Table 1: Antiviral Activity of this compound against SARS-CoV-2

| Virus Strain/Variant | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Measurement Method | Reference |

| SARS-CoV-2 | Vero E6 | 1.732 | 66.88 | 38.6 | qRT-PCR | |

| SARS-CoV-2 | Caco-2 | 1.887 | 31.86 | 16.88 | qRT-PCR | [1] |